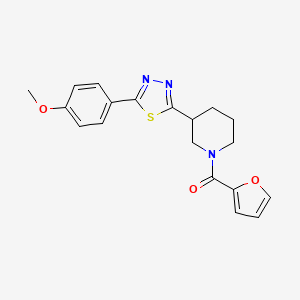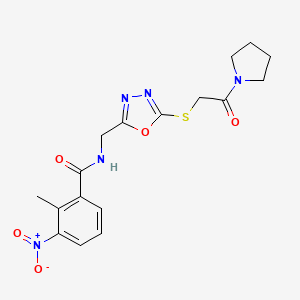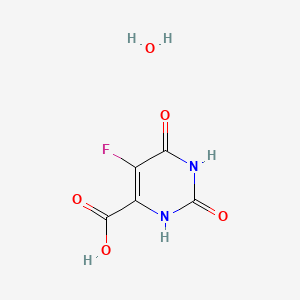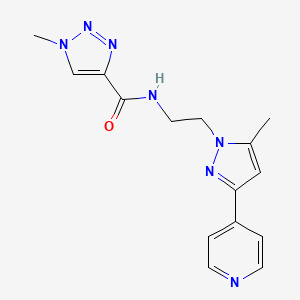
1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.349. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which are structurally related to the compound . These derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, highlighting their potential in therapeutic applications (Rahmouni et al., 2016). This research indicates the versatility of such compounds in medicinal chemistry, especially in designing new treatments for cancer and inflammation.
Antileukemic Activity
Another study synthesized triazenopyrazole derivatives, showcasing their decomposition under light and transformation in dark conditions. These compounds increased survival time in a mouse leukemia model, suggesting their potential in developing antileukemic therapies (Shealy & O'dell, 1971). The relevance of such studies lies in their contribution to understanding the structural requirements for biological activity against leukemia.
Antiavian Influenza Virus Activity
Research on benzamide-based 5-aminopyrazoles and their heterocyclic derivatives revealed remarkable activities against the avian influenza virus, H5N1. Several synthesized compounds exhibited significant viral reduction, marking them as promising candidates for antiviral drug development (Hebishy et al., 2020). This study underscores the importance of exploring diverse chemical scaffolds for antiviral therapy, especially for emerging infectious diseases.
Mycobacterium tuberculosis Inhibitors
A specific study targeted the synthesis of pyrazolo[4,3-c]pyridine carboxamides to inhibit Mycobacterium tuberculosis pantothenate synthetase, a crucial enzyme for bacterial survival. These compounds showed promising inhibitory activities, with one analog demonstrating significant efficacy and low cytotoxicity, pointing towards new avenues for tuberculosis treatment (Amaroju et al., 2017).
Antimicrobial Activities
Further, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds showed significant growth inhibitory rates against various pathogens, offering potential leads for developing new antimicrobial agents (Abunada et al., 2008).
Eigenschaften
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-11-9-13(12-3-5-16-6-4-12)19-22(11)8-7-17-15(23)14-10-21(2)20-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFNVBIDUTWFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN(N=N2)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
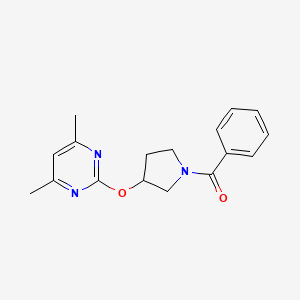
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)
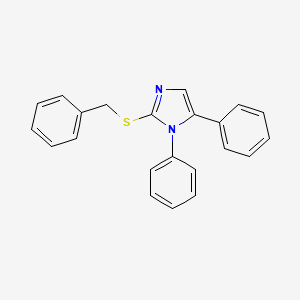
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)

![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
